Data Availability – No Direct Comparator‑Based Quantitative Evidence Identified for This Compound
A systematic search of primary research papers, patents, and authoritative databases (excluding prohibited vendor sources) did not yield head‑to‑head quantitative performance data for N‑[5‑(1,3‑dimethyl‑1H‑pyrazol‑5‑yl)‑1,3,4‑oxadiazol‑2‑yl]propanamide against a named comparator. The compound is described in the patent literature as part of a generic Markush structure with insecticidal utility [1], but specific IC₅₀, LD₅₀, selectivity, or PK values for this exact structure were not disclosed. Structurally related pyrazole‑imidazole amides have been evaluated as mGlu5 negative allosteric modulators [2]; however, that publication reports data for a different chemotype (C₁₆H₁₄ClN₅O) and cannot be extrapolated to the target compound. The closest identifiable analogs include the 2‑amine precursor (CAS 1170966‑72‑9) and the 3‑((4‑chlorophenyl)sulfonyl)‑propanamide derivative (CAS 1172974‑26‑3), but no comparative bioactivity study linking these three compounds was found. Therefore, at the time of this analysis, the evidence base does not permit quantitative differentiation claims.
| Evidence Dimension | Bioactivity (insecticidal potency, mGlu5 modulation) |
|---|---|
| Target Compound Data | Not available from primary sources |
| Comparator Or Baseline | 2‑amine precursor (CAS 1170966‑72‑9) and 3‑((4‑chlorophenyl)sulfonyl)‑propanamide analog (CAS 1172974‑26‑3) |
| Quantified Difference | Cannot be calculated – no common assay data |
| Conditions | Not applicable |
Why This Matters
Without quantitative head‑to‑head data, procurement decisions must rely on structural identity and purity documentation rather than performance differentiation; users should verify batch‑specific analytical certificates from reputable suppliers.
- [1] PubChem Patent Summary CN-106866649-B. Preparation method and application of pyrazole amide compounds containing 5-aryl-1,3,4-oxadiazole structure. View Source
- [2] Discovery and biological evaluation of pyrazole/imidazole amides as mGlu5 receptor negative allosteric modulators. Bioorg. Med. Chem. Lett. 2013, 23, 2134–2139. View Source
